Lysine-2-naphthylamide

Vue d'ensemble

Description

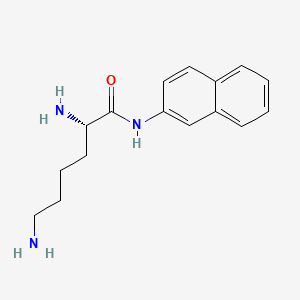

L-lysine 2-naphthylamide is an L-lysine derivative that is the amide obtained by formal condensation of the carboxy group of L-lysine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, an amino acid amide and a L-lysine derivative.

Applications De Recherche Scientifique

Chemistry

Reagent in Organic Synthesis

Lysine-2-naphthylamide is utilized as a reagent in organic synthesis, particularly in the development of new chemical entities. Its structure allows for site-specific modifications, making it valuable for creating diverse chemical compounds. The compound can facilitate reactions that require selective targeting of functional groups, enhancing the efficiency of synthetic pathways.

Analytical Chemistry

In analytical chemistry, this compound serves as a marker for various biochemical assays. Its ability to form stable complexes with metal ions aids in the detection and quantification of these ions in complex mixtures, contributing to environmental monitoring and quality control in pharmaceuticals.

Biology

Enzyme Activity Studies

This compound is employed in studies investigating enzyme kinetics and protein interactions. Its structural features enable it to interact with specific enzyme active sites, allowing researchers to probe the mechanisms of enzyme action and inhibition. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Cell Penetration Studies

The beta-naphthylamide moiety enhances the compound's ability to penetrate cell membranes, making it a useful tool in cellular biology. It can be used to study cellular uptake mechanisms and the effects of various modifications on membrane permeability.

Medicine

Therapeutic Potential

Research has indicated that this compound may possess therapeutic properties, particularly in oncology and virology. Preliminary studies suggest its potential as an antiviral agent, particularly against herpes simplex virus, as well as anticancer properties through modulation of apoptotic pathways.

Formulation Development

The compound is also being explored for use in drug formulations where its solubility and stability can be advantageous. For example, when combined with other therapeutic agents, it may enhance bioavailability or target delivery systems.

Industry

Polymer Production

This compound is being investigated for its role in producing high-value polymers. Its functional groups can serve as building blocks for polymerization processes, leading to materials with enhanced mechanical and thermal properties.

Sustainable Chemistry

The compound's derivation from lysine positions it as a candidate for sustainable chemical practices. Research into catalytic processes that utilize lysine derivatives aims to reduce reliance on fossil fuels by providing renewable alternatives for chemical production.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Enhances selectivity and efficiency in reactions |

| Analytical Chemistry | Useful for detecting metal ions | |

| Biology | Enzyme Studies | Aids in understanding enzyme kinetics |

| Cell Penetration | Improves membrane permeability studies | |

| Medicine | Antiviral Research | Potential activity against herpes simplex virus |

| Drug Formulations | May enhance bioavailability | |

| Industry | Polymer Production | Serves as a building block for advanced materials |

| Sustainable Chemistry | Reduces dependence on non-renewable resources |

Case Studies

-

Antiviral Activity Study

- A study investigated the efficacy of this compound against herpes simplex virus (HSV) in vitro. Results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications .

- Enzyme Inhibition Research

- Polymer Development Project

Propriétés

Numéro CAS |

4420-88-6 |

|---|---|

Formule moléculaire |

C16H21N3O |

Poids moléculaire |

271.36 g/mol |

Nom IUPAC |

(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide |

InChI |

InChI=1S/C16H21N3O/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20)/t15-/m0/s1 |

Clé InChI |

QXMBQGUYVQPOCP-HNNXBMFYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |

SMILES isomérique |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N |

SMILES canonique |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N |

Apparence |

Solid powder |

Key on ui other cas no. |

4420-88-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lys-2-naphthylamide lysine-2-naphthylamide lysine-beta-naphthylamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.